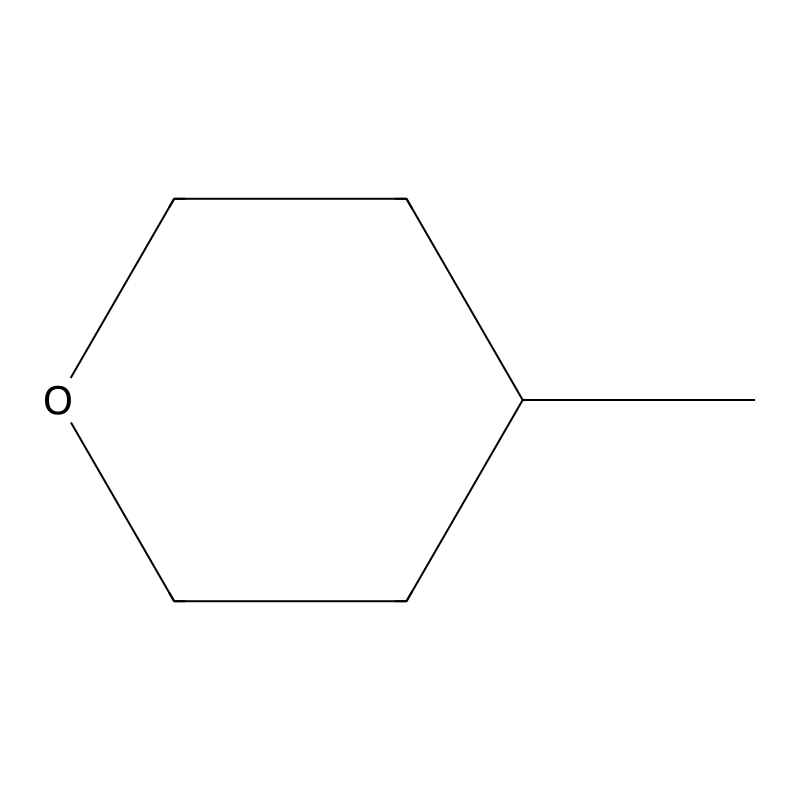

4-methyloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry:

THMP serves as a valuable building block in organic synthesis due to its reactive cyclic ether functionality and the presence of a methyl group. Researchers have employed THMP in the synthesis of various complex organic molecules, including:

- Natural products: THMP has been utilized as a precursor for the synthesis of biologically active natural products, such as the anti-inflammatory agent parthenolide and the antitumor agent (−)-isobavaricin A [].

- Medicinal chemistry: THMP can be incorporated into the structure of potential drug candidates, offering diverse functionalities for exploring therapeutic potential.

- Polymers: THMP can be linked to form cyclic polymers with unique properties, potentially impacting material science applications.

Synthetic Methodology Development:

THMP's reactivity allows it to participate in various organic reactions, making it a valuable tool for developing new synthetic methodologies. Researchers have explored its potential in:

- C-C bond formation reactions: THMP can participate in various coupling reactions to form carbon-carbon bonds, enabling the construction of complex molecular frameworks.

- Ring-opening reactions: The cyclic ether ring of THMP can be strategically cleaved under specific conditions, providing access to different functional groups for further synthetic manipulations.

Material Science Applications:

The unique properties of THMP, such as its cyclic structure and the presence of a methyl group, have prompted researchers to explore its potential in material science applications:

- Monomer for polymer synthesis: THMP can be polymerized to form cyclic polymers with interesting properties, potentially impacting areas like drug delivery and functional materials.

- Precursor for functional materials: THMP can be chemically modified to introduce functionalities that enable its use in the development of novel materials with specific properties.

4-Methyloxane, also known by its chemical formula CHO, is a cyclic ether belonging to the class of compounds known as pyrans. It features a six-membered ring containing one oxygen atom and five carbon atoms, with a methyl group attached at the 4-position. This structural configuration contributes to its unique chemical properties and reactivity. Pyrans, including 4-methyloxane, have garnered attention in both synthetic chemistry and biological research due to their diverse range of applications and biological activities.

- Binding to specific receptors: Depending on the attached groups, THMP derivatives might bind to specific biological targets, potentially influencing cellular processes.

- Chemical reactivity: The introduced functional groups could enhance the molecule's reactivity, allowing it to participate in various chemical reactions within a biological system.

- Flammability: The presence of carbon-hydrogen bonds suggests flammability. Proper handling and storage precautions are recommended.

- Reactivity: Depending on the reaction conditions, THMP might undergo unwanted reactions. It's crucial to handle it with appropriate personal protective equipment and utilize well-ventilated areas.

Future Research Directions

- Exploring synthetic routes for the efficient production of THMP and its derivatives.

- Investigating the potential biological activities of THMP derivatives through in vitro and in vivo studies.

- Evaluating the material properties of THMP derivatives for applications in areas like polymer chemistry or organic electronics.

- Oxidation: This compound can be oxidized to produce lactones or carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert 4-methyloxane into alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, where the oxygen atom in the pyran ring is replaced by other nucleophiles (e.g., amines, thiols, halides) under acidic or basic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further modifications.

Research indicates that 4-methyloxane and its derivatives exhibit significant biological activity. They are being investigated for their potential therapeutic properties, including:

- Antimicrobial Activity: Some derivatives show effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Compounds derived from 4-methyloxane may modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases.

- Enzyme Mechanism Studies: The compound serves as a model for studying enzyme mechanisms due to its ability to undergo oxidation and reduction processes biologically.

The biological interactions of 4-methyloxane are largely attributed to its ability to participate in diverse

The synthesis of 4-methyloxane typically involves cyclization reactions under acidic or basic conditions. Key methods include:

- Acid-Catalyzed Cyclization: One common approach is the cyclization of 4-hydroxy-2-methylbutanal. This reaction occurs via an intramolecular nucleophilic attack of the hydroxyl group on the aldehyde, resulting in the formation of the pyran ring.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed to enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often utilized to facilitate the cyclization process at elevated temperatures.

These methods enable efficient production of 4-methyloxane for research and industrial applications.

4-Methyloxane finds utility across several fields:

- Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biological Research: The compound is used in studies relating to enzyme mechanisms and biological oxidation/reduction processes.

- Pharmaceutical Industry: Derivatives of 4-methyloxane are explored for their potential therapeutic properties, including use in anti-inflammatory and antimicrobial drugs.

- Flavor and Fragrance Production: Its unique structure makes it valuable in creating specific flavors and fragrances in the food industry.

The diverse applications underscore its significance in both scientific research and industrial processes.

Studies on the interactions of 4-methyloxane focus on its reactivity with various biological molecules. The presence of an oxygen atom in the pyran ring allows it to act as both a nucleophile and an electrophile:

- Enzyme Interactions: Research has shown that 4-methyloxane can interact with enzymes, potentially modulating their activity through competitive inhibition or substrate mimicry.

- Receptor Binding Studies: Investigations into how derivatives bind to specific receptors may reveal insights into their therapeutic potential.

Such studies are crucial for understanding how this compound can be utilized in drug design and development.

Several compounds share structural similarities with 4-methyloxane. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Tetrahydro-2H-pyran | Lacks methyl group at the 4-position | More reactive due to unsaturation |

| Dihydropyran | Contains a double bond within the ring | Increased reactivity compared to saturated forms |

| 4-Methyl-2H-pyran | Not fully saturated | Different reactivity patterns due to unsaturation |

Uniqueness

4-Methyloxane's fully saturated ring structure combined with a methyl group at the 4-position imparts distinct stability and reactivity compared to its unsaturated or unsubstituted counterparts. This uniqueness makes it particularly valuable in synthetic chemistry and medicinal applications.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable